Ac-Glu-Glu-Val-Val-Ala-Cys-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: The disulfide bond can be reduced back to free thiol groups.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme kinetics and mechanisms.
Biology: In the investigation of protease activity, especially HCV NS3 protease.
Industry: Used in the development of diagnostic assays and therapeutic agents
Mechanism of Action
The mechanism of action of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA involves its role as a substrate for proteases. When the peptide is cleaved by a protease, such as HCV NS3 protease, the nitrophenyl group is released, resulting in a measurable color change. This chromogenic property allows for continuous spectrophotometric assays to monitor protease activity .
Comparison with Similar Compounds
Similar Compounds
Ac-Glu-Glu-Val-Val-Ala-Cys-AMC: Another chromogenic substrate with a similar sequence but different chromophore (7-amino-4-methylcoumarin).
Ac-Glu-Glu-Val-Val-Ala-Cys-R110: Uses rhodamine 110 as the chromophore.
Ac-Glu-Glu-Val-Val-Ala-Cys-FAMC: Uses fluorescein as the chromophore.
Uniqueness
Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is unique due to its specific sequence derived from the HCV polyprotein and its use of the nitrophenyl chromophore, which provides distinct spectrophotometric properties .
Properties
Molecular Formula |
C34H50N8O13S |
---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
4-acetamido-5-[[4-carboxy-1-[[3-methyl-1-[[3-methyl-1-[[1-[[1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47) |
InChI Key |
CXUUUZFVYSBDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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